
methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research on compounds structurally related to methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has focused on the synthesis and characterization of novel chemical entities with potential biological activities. For instance, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives showcases a methodology for creating novel compounds through the one-pot reaction of related chemical substrates, indicating a pathway for generating new molecules with potential therapeutic applications (Gao, Liu, Jiang, & Li, 2011). Similarly, the synthesis of new quinazolines as potential antimicrobial agents highlights the chemical versatility and potential for creating compounds with specific biological functions (Desai, Shihora, & Moradia, 2007).
Chemical Reactivity and Stability
The chemical reactivity and stability of related compounds have been explored through studies such as the synthesis and reactions of a stable o-quinoid 10-π-electron system, offering insights into the regioselectivity and potential chemical transformations of quinoline derivatives (Sarkar, Ghosh, & Chow, 2000). This research underscores the foundational chemistry that could inform the development of derivatives of methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate for various applications.
Potential Biological Activities
The investigation of related compounds for potential biological activities, such as antimicrobial properties, is a key area of research. The synthesis and evaluation of hexahydroquinoline derivatives for myorelaxant activity, as well as their screening for potassium channel opening activities, suggest the therapeutic potential of quinoline derivatives in modulating smooth muscle function (Gündüz, Oztürk, Vural, Şimşek, Sarıoǧlu, & Şafak, 2008). Additionally, the synthesis of quinoline-pyrimidine carboxylate derivatives as potential antibacterial agents further demonstrates the broad spectrum of biological activities that these compounds can exhibit (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, reduction, and substitution reactions.", "Starting Materials": [ "2-Amino-3,4-dihydroquinoline", "Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate", "Methyl chloroformate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation reaction between 2-Amino-3,4-dihydroquinoline and Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of Sodium hydroxide to form Ethyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Reduction of Ethyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate using Sodium borohydride in the presence of Hydrochloric acid to form Ethyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2,3-dihydro-1H-indole-2-carboxylate.", "Step 3: Substitution reaction between Ethyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2,3-dihydro-1H-indole-2-carboxylate and Methyl chloroformate in the presence of Sodium hydroxide to form Methyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2,3-dihydro-1H-indole-2-carboxylate.", "Step 4: Esterification of Methyl 6-chloro-4-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylamino)-2,3-dihydro-1H-indole-2-carboxylate using Methanol in the presence of Hydrochloric acid to form the final compound, Methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
Numéro CAS |
1242937-60-5 |
Nom du produit |
methyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |
Formule moléculaire |
C22H22ClN3O3 |
Poids moléculaire |
411.89 |
Nom IUPAC |
methyl 6-chloro-4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H22ClN3O3/c1-29-22(28)19-20(16-13-15(23)8-9-17(16)25-21(19)27)24-10-12-26-11-4-6-14-5-2-3-7-18(14)26/h2-3,5,7-9,13H,4,6,10-12H2,1H3,(H2,24,25,27) |
Clé InChI |
KFRQWURAGMRWDM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCN3CCCC4=CC=CC=C43 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,2-c]pyridine, 4-(4-morpholinyl)-](/img/structure/B2524007.png)
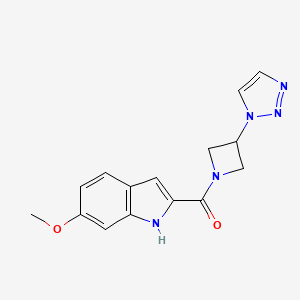

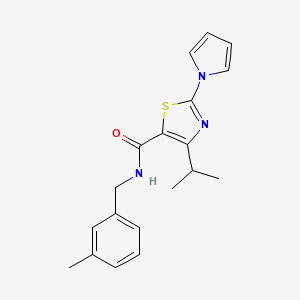
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524014.png)
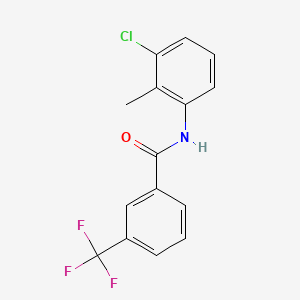
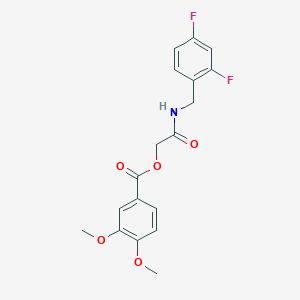
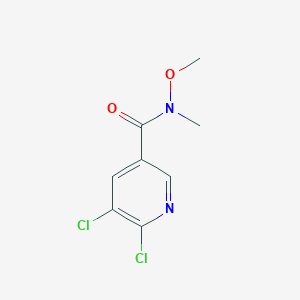


![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2524024.png)
![3-methyl-1-phenyl-N-(pyridin-3-ylmethylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2524025.png)
![2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2524028.png)
